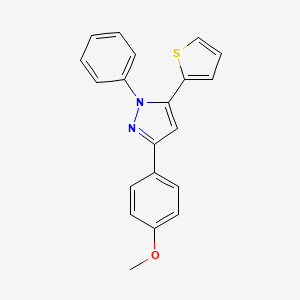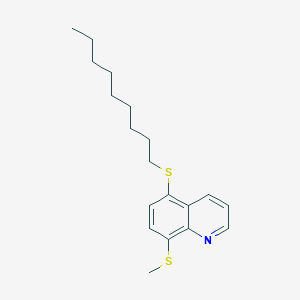
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and nonylsulfanyl groups at the 8th and 5th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline typically involves the functionalization of a quinoline core. One common method is the direct arylation of quinolines using transition-metal-free, environmentally friendly photocatalytic strategies. For instance, visible light-mediated direct C8–H arylation of quinolines can be achieved using chlorophyll as the organic photocatalyst . This method offers operational simplicity, the use of clean energy sources, and low reagent costs.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and clean synthesis methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce quinoline derivatives in a sustainable and environmentally friendly manner.
化学反応の分析
Types of Reactions
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinoline derivatives.
科学的研究の応用
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline involves its interaction with molecular targets and pathways. Quinoline derivatives can bind to a diverse range of targets with high affinities, benefiting the discovery of novel bioactive agents . The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Sulfonyl-(1-pyrazolyl)-quinoline: Combines different aromatic rings with donor properties.
C8-aryl quinolines: Synthesized using photocatalytic strategies.
Uniqueness
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and nonylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
60465-85-2 |
|---|---|
分子式 |
C19H27NS2 |
分子量 |
333.6 g/mol |
IUPAC名 |
8-methylsulfanyl-5-nonylsulfanylquinoline |
InChI |
InChI=1S/C19H27NS2/c1-3-4-5-6-7-8-9-15-22-17-12-13-18(21-2)19-16(17)11-10-14-20-19/h10-14H,3-9,15H2,1-2H3 |
InChIキー |
GBZJJCOIPJCCDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


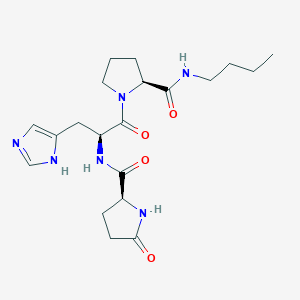

![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)

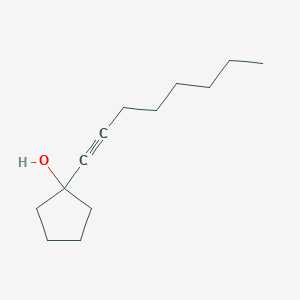
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
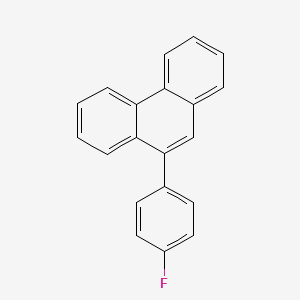
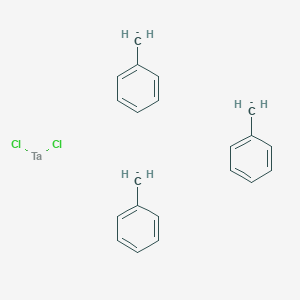
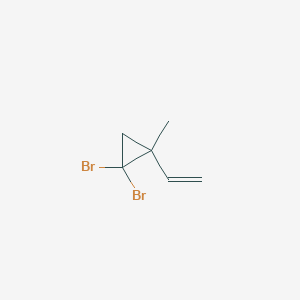

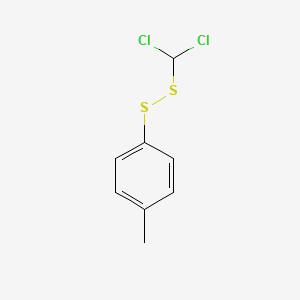
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
